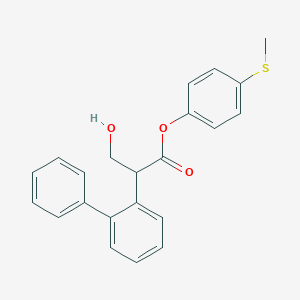
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TACN, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of TACN involves its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory response. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. TACN has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
TACN has been shown to have significant biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are associated with various diseases. TACN has also been shown to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of enzymes involved in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TACN has several advantages for lab experiments, including its stability and solubility in various solvents. The compound can be easily synthesized and purified, which makes it an ideal candidate for in vitro and in vivo studies. However, TACN has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of TACN. One potential area of research is the development of TACN-based drugs for the treatment of various diseases. Another area of research is the investigation of the compound's mechanism of action and its interactions with other molecules. Additionally, the development of TACN analogs with improved bioavailability and therapeutic properties is an area of interest for future research.
Conclusion:
In conclusion, 4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid, also known as TACN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer activities. TACN has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound also has some limitations, including its potential toxicity at high concentrations and limited bioavailability in vivo. There are several future directions for the study of TACN, including the development of TACN-based drugs and the investigation of the compound's mechanism of action and interactions with other molecules.
Métodos De Síntesis
The synthesis of TACN involves the reaction between 4-thioanisole and 2-biphenylcarboxaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of TACN. The purity of the synthesized compound can be enhanced through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
TACN has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. TACN has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The compound has been tested in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Propiedades
Número CAS |
141857-29-6 |
|---|---|
Nombre del producto |
4-Thioanisyl-2-biphenylyl-3-hydroxypropionic acid |
Fórmula molecular |
C23H22O3S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(4-methylsulfanylphenyl) 3-hydroxy-2-(2-phenylphenyl)propanoate |
InChI |
InChI=1S/C22H20O3S/c1-26-18-13-11-17(12-14-18)25-22(24)21(15-23)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14,21,23H,15H2,1H3 |
Clave InChI |
WVOUEQGJZMBZIF-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)OC(=O)C(CO)C2=CC=CC=C2C3=CC=CC=C3 |
SMILES canónico |
CSC1=CC=C(C=C1)OC(=O)C(CO)C2=CC=CC=C2C3=CC=CC=C3 |
Sinónimos |
4-TABHP 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,R*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,S*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,R*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,S*)-isomer 4-thioanisyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,S*3:(+-))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




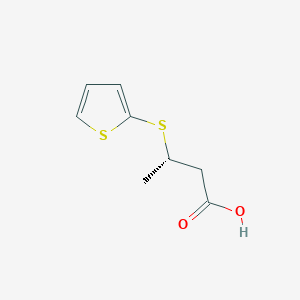
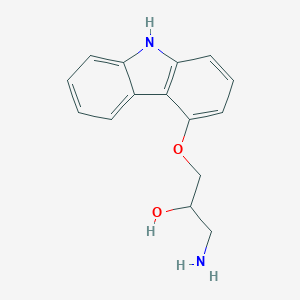
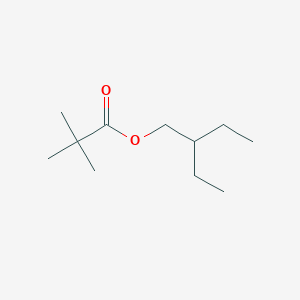
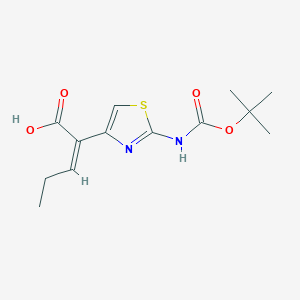
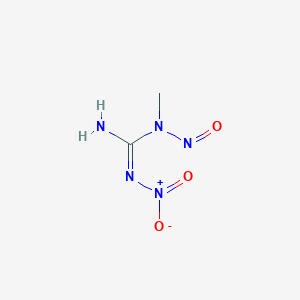
![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
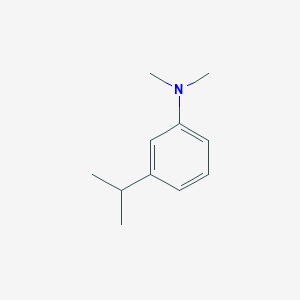
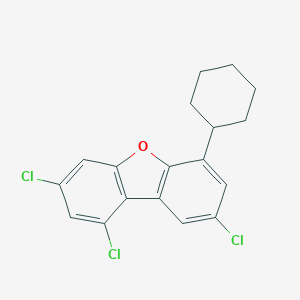
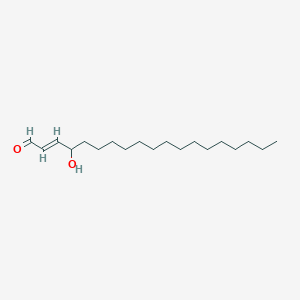
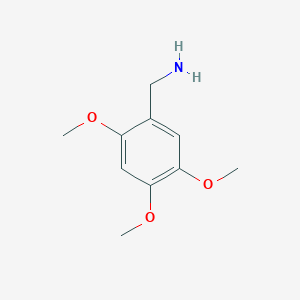
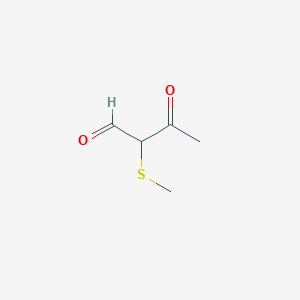

![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)